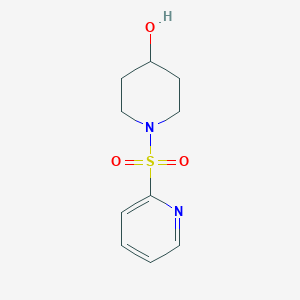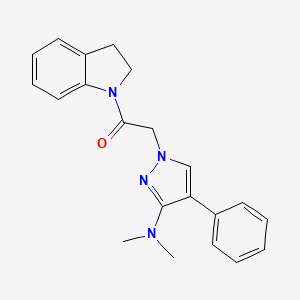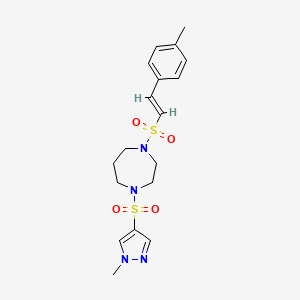
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a type of oxygen-containing heterocycle . It also contains a 1,2,3-triazole ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, MS, FT-IR, and X-ray single crystal diffraction methods are often used to confirm the structure of similar compounds .Aplicaciones Científicas De Investigación
Drug Design and Medicinal Chemistry
The core structure of the compound, 2,3-dihydrobenzofuran, is associated with various biologically potent compounds. It’s often used in drug design due to its therapeutic significance . The triazole moiety is also a crucial pharmacophore in medicinal chemistry, known for its antifungal and antibacterial properties. This makes the compound a valuable scaffold for developing new drugs with potential antibacterial and antifungal applications.
Quantum Chemical Studies
Density Functional Theory (DFT) studies often utilize compounds like this for spectroscopic, structural, and quantum correlation analyses . The compound’s molecular structure can be optimized to study its frontier molecular orbitals, global reactivity descriptors, and thermodynamic parameters, which are essential in understanding chemical reactivity and stability.
Biological Activity Profiling
Benzofuran derivatives, including those with a 2,3-dihydrobenzofuran linkage, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound could be used to synthesize derivatives and test their biological activity across various assays to develop new therapeutic agents.
Synthesis of Heterocyclic Compounds
The compound’s structure contains functional groups that are intermediates in synthesizing a variety of biologically potent heterocyclic compounds . It can serve as a starting material for synthesizing novel compounds with potential pharmacological applications.
Material Science Research
In material science, the compound’s derivatives can be used to create new materials with desirable properties. For example, its incorporation into polymers could result in materials with enhanced durability or specific interaction with light or other forms of energy .
Computational Modeling
The compound can be used in computational modeling to predict the behavior of new molecules. By studying its interaction with various enzymes or receptors, researchers can design molecules with improved efficacy and reduced side effects for drugs .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the human transporters for dopamine, norepinephrine, and serotonin (hDAT, hNET, or hSERT, respectively) . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
The compound interacts with its targets by displacing the radioligand [125I]RTI-55 and inhibiting [3H]neurotransmitter uptake . Benzofurans, a class of compounds to which this molecule belongs, generally have low hDAT selectivity but high hSERT potency . This suggests that the compound primarily acts as a serotonin releaser .
Biochemical Pathways
The compound’s action on the serotonin transporter can affect the serotonergic pathway, leading to increased levels of serotonin in the synaptic cleft. This can result in downstream effects such as mood elevation, increased sociability, and potentially hallucinogenic effects .
Result of Action
The molecular and cellular effects of the compound’s action would primarily be an increase in serotonergic activity, leading to the aforementioned psychological effects. Additionally, due to its interaction with dopamine and norepinephrine transporters, it may also have stimulant effects .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-18-8-11(16-17-18)14(20)15-7-12(19)9-2-3-13-10(6-9)4-5-21-13/h2-3,6,8,12,19H,4-5,7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCQUOXVOSFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2946077.png)


![N-(4-ethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2946083.png)

![2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2946086.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methylpropanamide](/img/structure/B2946091.png)



![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)